Molecular Weight and Lipophilicity Differentiation: Cyclopropanesulfonamide vs. Propane-1-sulfonamide Analog
CAS 1706074-38-5 (C12H19N3O3S, MW 285.36 g/mol) possesses a lower molecular weight and a smaller, more conformationally restricted sulfonamide substituent compared to its closest commercially cataloged analog, N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide (CAS 1706275-82-2, C12H21N3O3S, MW 287.38 g/mol) . The cyclopropane ring in CAS 1706074-38-5 occupies less three-dimensional space than the n-propyl chain and is expected to reduce lipophilicity (lower calculated logP) relative to the propane-1-sulfonamide analog, a property that can influence membrane permeability, plasma protein binding, and metabolic clearance. In pyrazole sulfonamide NMT inhibitor series, reduction of lipophilicity via sulfonamide modification was demonstrated to improve selectivity and central nervous system (CNS) penetration, as polar surface area and logP values were key determinants of blood–brain barrier permeability [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 285.36 |
| Comparator Or Baseline | 287.38 (propane-1-sulfonamide analog, CAS 1706275-82-2) |
| Quantified Difference | ΔMW = –2.02 g/mol; reduced carbon count (C12 vs. C12) with cyclopropane vs. n-propyl |
| Conditions | Calculated from molecular formula; no experimental logP or logD data available in public domain for either compound |
Why This Matters
For procurement, the molecular weight and lipophilicity difference between cyclopropane and linear-alkyl sulfonamide variants directly affects predicted ADME properties, and selecting CAS 1706074-38-5 provides access to a distinct region of physicochemical space that cannot be accessed using the propane-1-sulfonamide analog.
- [1] Brand S, Norcross NR, Thompson S, et al. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors. J Med Chem. 2014;57(23):9855-9869. doi:10.1021/jm501120v View Source
